molecular formula C10H15N B565766 (3-Ethyl-5-methylphenyl)methanamine CAS No. 1314906-70-1

(3-Ethyl-5-methylphenyl)methanamine

Cat. No.: B565766
CAS No.: 1314906-70-1
M. Wt: 149.237
InChI Key: HJJBVNWOCABICU-UHFFFAOYSA-N
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Description

(3-Ethyl-5-methylphenyl)methanamine is an organic compound with the molecular formula C10H15N It is a derivative of methanamine, where the methanamine group is attached to a benzene ring substituted with ethyl and methyl groups at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-5-methylphenyl)methanamine typically involves the alkylation of aniline derivatives. One common method is the reductive amination of 3-ethyl-5-methylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: (3-Ethyl-5-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Ethyl-5-methylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethyl-5-methylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • (3-Ethyl-4-methylphenyl)methanamine
  • (3-Ethyl-5-methylphenyl)ethanamine
  • (3-Methyl-5-ethylphenyl)methanamine

Comparison: (3-Ethyl-5-methylphenyl)methanamine is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities .

Biological Activity

(3-Ethyl-5-methylphenyl)methanamine, with the molecular formula C10H15N, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

The compound is characterized by a methanamine group attached to a substituted benzene ring, where ethyl and methyl groups are positioned at the 3 and 5 locations, respectively. This specific substitution pattern influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Interaction : The compound may act as a ligand for specific enzymes, modulating their activity. Its structure allows it to fit into active sites or binding pockets of these enzymes, influencing biochemical pathways.
  • Receptor Binding : Preliminary studies suggest that it may interact with receptors involved in neurotransmission and inflammation, although specific receptor targets remain to be fully elucidated.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including:

  • Antimicrobial Activity : Initial investigations have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development.
  • Anti-inflammatory Effects : There is emerging evidence suggesting that it may modulate inflammatory responses, which could be beneficial in treating various inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited activity against several pathogens
Anti-inflammatoryPotential modulation of inflammatory pathways,
Enzyme InhibitionPossible interaction with key enzymes,

Case Study: Antimicrobial Evaluation

A study conducted to evaluate the antimicrobial properties of this compound involved testing against common bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for bacterial inhibition.

Case Study: Inflammatory Response Modulation

In vitro studies have indicated that this compound may reduce the secretion of pro-inflammatory cytokines in activated macrophages. This finding suggests a mechanism through which the compound could exert anti-inflammatory effects, potentially useful in therapeutic contexts.

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
(3-Ethyl-4-methylphenyl)methanamineSimilar substitution patternModerate antimicrobial activity
(3-Ethyl-5-methylphenyl)ethanamineEthanol group instead of amineReduced binding affinity
(3-Methyl-5-ethylphenyl)methanamineDifferent substitution leading to altered reactivityVariable biological activities

Properties

IUPAC Name

(3-ethyl-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJBVNWOCABICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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